molecular formula C21H15N3O B8238984 (R)-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole

(R)-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B8238984
M. Wt: 325.4 g/mol
InChI Key: MVTKJCWVOKAUOU-SFHVURJKSA-N
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Description

®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that features a phenanthroline moiety and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the condensation of 1,10-phenanthroline-2-carbaldehyde with an appropriate amino alcohol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the dihydrooxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

While specific industrial production methods for ®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The phenanthroline moiety can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions include various substituted phenanthroline derivatives and modified dihydrooxazole compounds.

Scientific Research Applications

®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be utilized in catalysis and material science.

    Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and enzyme mechanisms.

    Industry: The compound can be employed in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its ability to chelate metal ions. This chelation can influence the reactivity and stability of metal centers in catalytic processes. In biological systems, the compound can interact with metalloproteins, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: A parent compound that lacks the dihydrooxazole ring.

    2,2’-Bipyridine: Another bidentate ligand with similar coordination properties.

    4,7-Diphenyl-1,10-phenanthroline: A derivative with additional phenyl groups.

Uniqueness

®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to the presence of both the phenanthroline and dihydrooxazole moieties, which confer distinct chemical and physical properties

Properties

IUPAC Name

(4R)-2-(1,10-phenanthrolin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O/c1-2-5-14(6-3-1)18-13-25-21(24-18)17-11-10-16-9-8-15-7-4-12-22-19(15)20(16)23-17/h1-12,18H,13H2/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTKJCWVOKAUOU-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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